O-dodecylhydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

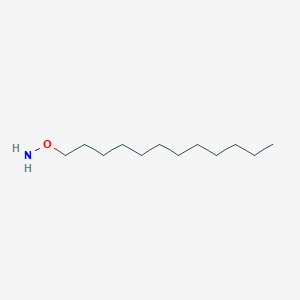

O-dodecylhydroxylamine is an organic compound with the chemical formula C12H27NO. It is a hydroxylamine derivative where the hydroxylamine group is bonded to a dodecyl (12-carbon) alkyl chain. This compound is known for its surfactant properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-dodecylhydroxylamine can be synthesized through the O-alkylation of hydroxylamine. One common method involves the reaction of dodecyl alcohol with hydroxylamine in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{C}{12}\text{H}{25}\text{OH} + \text{NH}2\text{OH} \rightarrow \text{C}{12}\text{H}_{25}\text{ONH}_2} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

O-dodecylhydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso compounds.

Reduction: Formation of primary amines.

Substitution: Formation of substituted hydroxylamines.

Scientific Research Applications

O-dodecylhydroxylamine has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Used in the formulation of detergents, cosmetics, and personal care products.

Mechanism of Action

The mechanism of action of O-dodecylhydroxylamine is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is utilized in various applications, including emulsification and solubilization of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

O-decylhydroxylamine: Similar structure but with a shorter alkyl chain (10 carbons).

O-benzylhydroxylamine: Contains a benzyl group instead of an alkyl chain.

Hydroxylamine-O-sulfonic acid: Contains a sulfonic acid group.

Uniqueness

O-dodecylhydroxylamine is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring strong emulsifying and solubilizing agents.

Biological Activity

O-Dodecylhydroxylamine (ODHA) is a compound that has garnered attention in the field of medicinal chemistry due to its unique biological activities. This article provides a detailed overview of the biological activity of ODHA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an alkyl hydroxylamine derivative characterized by a dodecyl chain. Its chemical structure can be represented as follows:

This structure allows for interactions with various biological targets, including enzymes and receptors.

ODHA exhibits several biological activities primarily through the following mechanisms:

- Histamine Potentiation : Research indicates that ODHA can potentiate the effects of histamine by inhibiting diamine oxidase, an enzyme responsible for histamine degradation. This results in enhanced histaminergic responses in epithelial tissues, as demonstrated in Ussing chamber experiments. The compound facilitates histamine's access to H1 receptors and increases its affinity, leading to a more pronounced physiological effect without raising the maximum response level significantly .

- Enzyme Inhibition : ODHA has been shown to inhibit diamine oxidase effectively, which plays a crucial role in histamine metabolism. This inhibition contributes to the prolonged action of histamine in various tissues .

- Cellular Interaction : ODHA interacts with cellular components by reacting with carbonyl groups and unsaturated bonds, which may influence metabolic pathways and cellular signaling .

Biological Activity Data

The following table summarizes the biological activities observed for ODHA and related hydroxylamines:

| Compound | Concentration (M) | Activity Description |

|---|---|---|

| This compound | 10−4 | Potentiates histamine response; inhibits diamine oxidase |

| O-Ethylhydroxylamine | 10−4 | Moderate potentiation of histamine |

| O-Butylhydroxylamine | 10−4 | Minimal effect on histamine potentiation |

| Hydroxylamine | 10−4 | Inhibits diamine oxidase; enhances histaminergic activity |

Case Study 1: Histaminergic Response Enhancement

A study conducted using canine colonic tissue preparations demonstrated that ODHA significantly increased short-circuit current responses when administered alongside histamine. This potentiation was measured before and after washing out exogenous histamine, confirming the compound's role in enhancing histaminergic signaling through diamine oxidase inhibition .

Case Study 2: Comparative Analysis with Other Hydroxylamines

In comparative studies involving various hydroxylamines, ODHA consistently showed superior efficacy in potentiating histamine responses compared to its counterparts such as O-ethyl and O-butyl derivatives. The structure-activity relationship indicated that longer alkyl chains contributed positively to the biological activity of hydroxylamines .

Properties

CAS No. |

40345-87-7 |

|---|---|

Molecular Formula |

C12H27NO |

Molecular Weight |

201.35 g/mol |

IUPAC Name |

O-dodecylhydroxylamine |

InChI |

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13/h2-13H2,1H3 |

InChI Key |

RXDBYIXFAFDTHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCON |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.